molecular formula C17H17ClFNO B2790808 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide CAS No. 853724-03-5

2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide

Cat. No. B2790808
CAS RN: 853724-03-5
M. Wt: 305.78
InChI Key: FPWPSXLKJAAIPO-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide, also known as EFCA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EFCA belongs to the class of acetamide compounds and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide is not fully understood. However, studies suggest that 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide has been found to have a number of biochemical and physiological effects. Studies have shown that 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide has several advantages for laboratory experiments, including its high potency and selectivity for HDAC inhibition. However, 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide. One area of interest is the development of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide's potential therapeutic applications in other fields, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide and to identify potential biomarkers for predicting its efficacy in cancer treatment.

Synthesis Methods

The synthesis of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide involves the condensation of 3-fluorobenzaldehyde and 4-ethylbenzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to yield 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide.

Scientific Research Applications

2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is its anticancer activity. Studies have shown that 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.

properties

IUPAC Name

2-chloro-N-[(4-ethylphenyl)-(3-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO/c1-2-12-6-8-13(9-7-12)17(20-16(21)11-18)14-4-3-5-15(19)10-14/h3-10,17H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWPSXLKJAAIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide

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